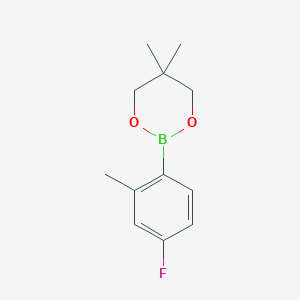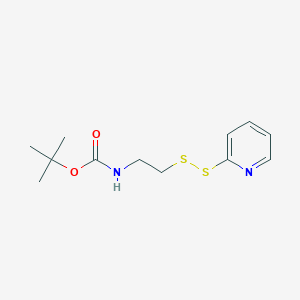![molecular formula C46H30N4O4S B8227975 4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
描述
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is an intricate compound with a core structure based on the benzo[c][1,2,5]thiadiazole moiety. This structure is augmented by four benzaldehyde groups, making the compound highly versatile for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically starts with benzo[c][1,2,5]thiadiazole derivatives. These derivatives undergo a series of nucleophilic substitution reactions to introduce the phenylene and azanetriyl groups. The final step usually involves formylation to attach the benzaldehyde groups under controlled conditions, often requiring specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are maintained to achieve high productivity and reduce waste.
化学反应分析
Types of Reactions It Undergoes
This compound is known to undergo a variety of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Reactions yield diverse products ranging from simple reduced forms to complex substituted derivatives, each with unique properties suited for different applications.
科学研究应用
This compound finds use in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in creating light-emitting materials for OLEDs.
Biology: Acts as a fluorescent probe in bioimaging due to its strong luminescent properties.
Industry: Employed in the fabrication of advanced materials such as conductive polymers and nanomaterials.
作用机制
The compound's effects are primarily due to its ability to participate in electron transfer processes. It interacts with molecular targets through its benzaldehyde groups, which can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways.
相似化合物的比较
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde stands out due to its structural complexity and versatile functional groups. Comparable compounds include:
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetraphenol
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetracyanide
These compounds share a similar core structure but differ in their functional groups, leading to distinct chemical and physical properties. What sets the original compound apart is its unique combination of aldehyde groups, enhancing its reactivity and making it a valuable tool for various scientific research and industrial applications.
属性
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30N4O4S/c51-27-31-1-13-37(14-2-31)49(38-15-3-32(28-52)4-16-38)41-21-9-35(10-22-41)43-25-26-44(46-45(43)47-55-48-46)36-11-23-42(24-12-36)50(39-17-5-33(29-53)6-18-39)40-19-7-34(30-54)8-20-40/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWKNCAQBEGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B8227904.png)
![tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate](/img/structure/B8227908.png)








![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)


